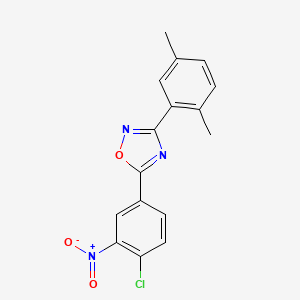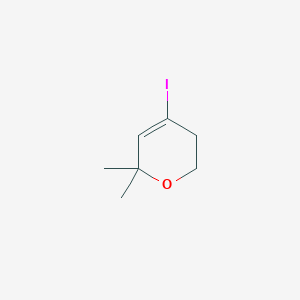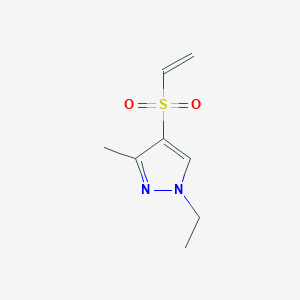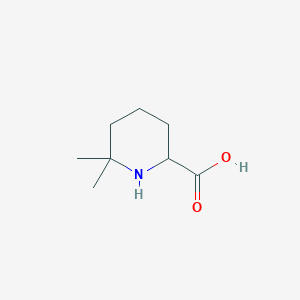
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzohydrazide with 2,5-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 5-(4-Amino-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- 5-(4-Nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Uniqueness
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can influence its reactivity and biological activity. The dimethylphenyl group also adds to its distinct chemical properties.
Propriétés
Formule moléculaire |
C16H12ClN3O3 |
|---|---|
Poids moléculaire |
329.74 g/mol |
Nom IUPAC |
5-(4-chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-3-4-10(2)12(7-9)15-18-16(23-19-15)11-5-6-13(17)14(8-11)20(21)22/h3-8H,1-2H3 |
Clé InChI |
CDUAZVCKLPKFIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)

![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
![3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11783734.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)

![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)


![tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)

